trans-R-138727MP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

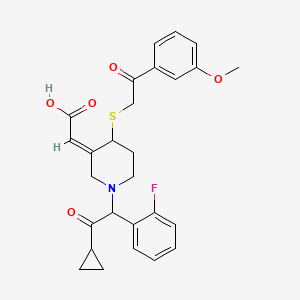

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FNO5S/c1-34-20-6-4-5-18(13-20)23(30)16-35-24-11-12-29(15-19(24)14-25(31)32)26(27(33)17-9-10-17)21-7-2-3-8-22(21)28/h2-8,13-14,17,24,26H,9-12,15-16H2,1H3,(H,31,32)/b19-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPJXQKTFJGUSO-RGEXLXHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSC2CCN(CC2=CC(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)CSC\2CCN(C/C2=C/C(=O)O)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676127 | |

| Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929211-64-3 | |

| Record name | (2Z)-(1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-3-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide on trans-R-138727MP: A Potent, Irreversible P2Y12 Receptor Antagonist

Introduction

In the landscape of antiplatelet therapy, the P2Y12 receptor stands out as a pivotal target for mitigating the risks of thrombotic events, particularly in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI).[1][2][3] This G protein-coupled receptor, predominantly expressed on the surface of platelets, plays a central role in the amplification of platelet activation and the subsequent formation of stable thrombi.[2][3][4] The development of P2Y12 receptor antagonists has been a cornerstone of modern cardiovascular medicine.[1][5] Among these, the thienopyridine class of drugs has seen significant evolution, leading to agents with improved efficacy and more predictable pharmacodynamic profiles.

This technical guide provides a comprehensive overview of this compound, the active metabolite of the third-generation thienopyridine prodrug, prasugrel.[6][7][8] We will delve into the intricate mechanism of action, the pharmacological profile, and the key experimental methodologies used to characterize this potent antagonist. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important antiplatelet agent.

The P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is activated by adenosine diphosphate (ADP), which is released from the dense granules of activated platelets.[2][9] Upon ADP binding, the P2Y12 receptor couples to the inhibitory G-protein, Gi. This initiates a signaling cascade that has two primary effects: the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the PI3 kinase (PI3K) pathway.[3][10] The reduction in cAMP alleviates the inhibition of platelet activation, while PI3K activation leads to the activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[2][10][11] The sustained activation of the P2Y12 receptor is crucial for the formation of a stable platelet plug.[4][12]

Caption: The P2Y12 receptor signaling cascade in platelets.

Prasugrel and the Generation of this compound

Prasugrel is an orally administered prodrug that requires metabolic activation to exert its antiplatelet effect.[6][13][14] This bioactivation is a highly efficient, two-step process.[15] Following oral administration, prasugrel is rapidly hydrolyzed by intestinal carboxylesterases to an inactive thiolactone intermediate.[13][15] This intermediate is then converted to the active metabolite, R-138727, through a single, cytochrome P450-dependent step, primarily involving CYP3A4 and CYP2B6.[11][13][15] This efficient conversion contributes to the rapid onset of action and consistent platelet inhibition observed with prasugrel compared to its predecessor, clopidogrel.[1][15][16]

R-138727 is a chiral molecule with four stereoisomers.[17][18][19] The antiplatelet activity is largely dependent on the (R,S)-isomer, highlighting the stereoselectivity of its interaction with the P2Y12 receptor.[19]

Caption: Metabolic activation pathway of prasugrel.

Mechanism of Action of this compound

The active metabolite, this compound, is a potent and irreversible antagonist of the P2Y12 receptor.[6][7][8] Its mechanism of action involves the formation of a covalent disulfide bond with specific cysteine residues on the extracellular surface of the P2Y12 receptor.[20][21] Studies have identified Cys97 in the third transmembrane domain and Cys175 in the second extracellular loop as the key interaction sites.[21] This irreversible binding permanently modifies the receptor, preventing ADP from binding and initiating the downstream signaling cascade.[11][22] The consequence is a sustained inhibition of platelet activation and aggregation for the lifespan of the platelet, which is approximately 7 to 10 days.[6][11]

Caption: Irreversible inhibition of the P2Y12 receptor by this compound.

Pharmacological Profile

Pharmacokinetics

The pharmacokinetic profile of prasugrel is characterized by rapid absorption and metabolism, leading to a swift onset of antiplatelet effects.[16][23]

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) of R-138727 | ~30 minutes | [6][16][24] |

| Elimination Half-life of R-138727 | ~7.4 hours (range 2-15 hours) | [13][25] |

| Metabolism | Hepatic (CYP3A4, CYP2B6, CYP2C9, CYP2C19) | [13][14] |

| Excretion | ~68% in urine, ~27% in feces (as inactive metabolites) | [14][25] |

| Protein Binding of R-138727 | ~98% | [26] |

Pharmacodynamics

Prasugrel, through its active metabolite, demonstrates potent, rapid, and consistent inhibition of platelet aggregation.[1][16]

| Parameter | Observation | Reference |

| Onset of Action | Inhibition of platelet aggregation within 30 minutes of a 60 mg loading dose. | [6][16] |

| Maximum Platelet Inhibition | ~80% after a 60 mg loading dose. | [13] |

| Steady-State Inhibition | ~70% with a 10 mg daily maintenance dose. | [13] |

| Duration of Effect | Lasts for the lifespan of the platelet (5-9 days for return to baseline aggregation). | [6] |

Key Experimental Protocols

Characterizing the activity of a P2Y12 receptor antagonist like this compound requires a suite of specialized in vitro assays.

P2Y12 Receptor Binding Assay

This assay quantifies the affinity of a compound for the P2Y12 receptor.

Principle: A competitive binding assay using a radiolabeled P2Y12 agonist (e.g., [³H]2-MeS-ADP) and cell membranes expressing the human P2Y12 receptor. The ability of R-138727 to displace the radioligand is measured.[19][27]

Step-by-Step Methodology:

-

Membrane Preparation: Culture cells (e.g., CHO or COS7) transfected with the human P2Y12 receptor gene.[19][20] Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.[20]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]2-MeS-ADP, and varying concentrations of R-138727.

-

Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the R-138727 concentration. Calculate the IC50 (concentration that inhibits 50% of specific binding) and the Ki (inhibitory constant).

Caption: Workflow for a P2Y12 receptor binding assay.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

LTA is the gold standard for assessing platelet function.[28]

Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist (e.g., ADP).[28]

Step-by-Step Methodology:

-

Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate.[29][30] Prepare PRP by centrifugation at a low speed. Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation.

-

Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).

-

Assay: Place a cuvette with PRP in the aggregometer and add a stir bar. Pre-incubate the PRP with R-138727 or a vehicle control.

-

Initiate Aggregation: Add a known concentration of ADP to induce aggregation.

-

Data Recording: Record the change in light transmission over time.

-

Data Analysis: Determine the maximum percentage of aggregation for each condition. Calculate the IC50 of R-138727 for the inhibition of ADP-induced aggregation.

Caption: Workflow for a Light Transmission Aggregometry (LTA) assay.

VASP Phosphorylation Assay

This flow cytometry-based assay is highly specific for the P2Y12 receptor pathway.[31]

Principle: P2Y12 receptor activation leads to dephosphorylation of the Vasodilator-Stimulated Phosphoprotein (VASP). Inhibition of the P2Y12 receptor by R-138727 results in VASP remaining in its phosphorylated state.[31]

Step-by-Step Methodology:

-

Sample Preparation: Collect whole blood into a suitable anticoagulant tube.

-

Incubation: Incubate whole blood with R-138727 or a vehicle control.

-

Stimulation: Treat the blood samples with Prostaglandin E1 (PGE1) followed by ADP. PGE1 stimulates cAMP production, leading to VASP phosphorylation. ADP, via P2Y12, counteracts this effect.

-

Fixation and Permeabilization: Fix the cells with a fixative agent and then permeabilize the platelet membrane to allow antibody entry.

-

Staining: Stain the platelets with a fluorescently labeled antibody specific for phosphorylated VASP (P-VASP) and a platelet-specific marker (e.g., anti-CD61).

-

Flow Cytometry: Acquire the samples on a flow cytometer and analyze the fluorescence intensity of P-VASP in the platelet population.

-

Data Analysis: Calculate a Platelet Reactivity Index (PRI) based on the fluorescence intensity.

Caption: Workflow for a VASP phosphorylation assay.

Clinical Significance

The potent and consistent platelet inhibition provided by this compound translates into significant clinical benefits. The landmark TRITON-TIMI 38 trial demonstrated that prasugrel was superior to clopidogrel in reducing the rate of ischemic events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) in patients with ACS undergoing PCI.[32] However, this increased efficacy was associated with a higher risk of major bleeding.[32] Subsequent studies, such as ISAR-REACT 5, have further explored the comparative effectiveness of prasugrel and another potent P2Y12 inhibitor, ticagrelor, suggesting that a prasugrel-based strategy may be superior in reducing ischemic events without an increase in major bleeding in patients with ACS undergoing an invasive strategy.[32][33] These findings underscore the critical role of prasugrel, and by extension its active metabolite this compound, in the management of high-risk cardiovascular patients.

Conclusion

This compound is a key player in the field of antiplatelet therapy. Its generation from the prodrug prasugrel is efficient, leading to a rapid and potent irreversible antagonism of the P2Y12 receptor. This guide has provided a detailed examination of its mechanism of action, pharmacological properties, and the essential laboratory techniques used for its characterization. A thorough understanding of these technical aspects is crucial for researchers and clinicians working to advance the treatment of thrombotic diseases.

References

-

Prasugrel. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

-

Prasugrel. (2024, November 28). In Wikipedia. Retrieved from [Link]

-

Angiolillo, D. J., & Guzman, L. A. (2008). Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development. Expert Opinion on Investigational Drugs, 17(5), 717-727. Retrieved from [Link]

-

Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects. (2024, October 31). YouTube. Retrieved from [Link]

-

Dobesh, P. P., & Oestreich, J. H. (2009). Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 29(9), 1089-1102. Retrieved from [Link]

-

Franchi, F., & Angiolillo, D. J. (2024). Role of the P2Y12 receptor on thrombus formation and evolution in therapeutic strategies. Expert Review of Hematology, 17(2), 97-109. Retrieved from [Link]

-

What is the mechanism of Prasugrel Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Parker, W. A., & Storey, R. F. (2010). The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. Thrombosis and Haemostasis, 103(6), 1147-1154. Retrieved from [Link]

-

EFFIENT (prasugrel) tablets. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Small, D. S., Farid, N. A., Payne, C. D., Weerakkody, G. J., Li, Y. G., & Jakubowski, J. A. (2008). The platelet inhibitory effects and pharmacokinetics of prasugrel after administration of loading and maintenance doses in healthy subjects. Journal of Clinical Pharmacology, 48(1), 22-30. Retrieved from [Link]

-

Sugidachi, A., Ogawa, T., Kurihara, A., Hagihara, K., Jakubowski, J. A., & Asai, F. (2012). The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers. Clinical Pharmacology in Drug Development, 1(1), 37-44. Retrieved from [Link]

-

André, P., Nannizzi-Alaimo, L., Prasad, S. K., & Phillips, D. R. (2003). P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries. The Journal of Clinical Investigation, 112(3), 398-406. Retrieved from [Link]

-

Schrör, K., Siller-Matula, J. M., & Huber, K. (2011). Pharmacokinetic basis of the antiplatelet action of prasugrel. Fundamental & Clinical Pharmacology, 25(4), 414-423. Retrieved from [Link]

-

Ding, Z., & Dong, M. (2016). Role of P2Y12 Receptor in Thrombosis. In P2Y Receptors: Methods and Protocols (pp. 165-177). Springer. Retrieved from [Link]

-

Center for Drug Evaluation and Research. (2009). Clinical Pharmacology and Biopharmaceutics Review(s) - Effient (prasugrel). U.S. Food and Drug Administration. Retrieved from [Link]

-

van der Heijden, W. A., van Heerde, W. L., & van der Vorm, E. (2020). The effect of P2Y12 inhibition on platelet activation assessed with aggregation- and flow cytometry-based assays. Platelets, 31(7), 906-914. Retrieved from [Link]

-

Role of P2Y12 Receptor in Thrombosis. (2017, October 25). Oncohema Key. Retrieved from [Link]

-

Inhibition of murine P2Y12 receptors diminishes thrombus formation and... (n.d.). ResearchGate. Retrieved from [Link]

-

Karmee, S. K., et al. (2021). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. Catalysts, 11(11), 1361. Retrieved from [Link]

-

Center for Drug Evaluation and Research. (2009). Pharmacology/Toxicology Review and Evaluation - Effient (prasugrel). U.S. Food and Drug Administration. Retrieved from [Link]

-

Michelson, A. D. (2008). P2Y12 Antagonism. Arteriosclerosis, Thrombosis, and Vascular Biology, 28(3), s33-s37. Retrieved from [Link]

-

Platelet Aggregation - Plavix Sensitivity. (n.d.). Machaon Diagnostics. Retrieved from [Link]

-

Wiviott, S. D., & Antman, E. M. (2009). Prasugrel in Clinical Practice. New England Journal of Medicine, 361(11), 1104-1107. Retrieved from [Link]

-

Motovska, Z., Hlinomaz, O., Miklik, R., Hromadka, M., Varvarovsky, I., Dusek, J., ... & Widimsky, P. (2016). Prasugrel Versus Ticagrelor in Patients With Acute Myocardial Infarction Treated With Primary Percutaneous Coronary Intervention. Circulation, 134(21), 1603-1612. Retrieved from [Link]

-

Prasugrel in patients with acute coronary syndrome and a planned invasive strategy. (2019, September 16). YouTube. Retrieved from [Link]

-

Judge, H. M., Buckland, R. J., Storey, R. F., & Heptinstall, S. (2019). Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition. PLoS One, 14(10), e0223236. Retrieved from [Link]

-

Ticagrelor Versus Prasugrel in Acute Coronary Syndrome: Real-World Treatment and Safety. (n.d.). Cureus. Retrieved from [Link]

-

Multiple electrode aggregometry and P2Y(12) antagonists. (n.d.). ResearchGate. Retrieved from [Link]

-

Zhang, K., Zhang, J., Gao, Z. G., Zhang, D., Zhu, L., Han, G. W., ... & Stevens, R. C. (2014). Structure of the human P2Y12 receptor in complex with an antithrombotic drug. Nature, 509(7498), 115-118. Retrieved from [Link]

-

Hechler, B., Zhang, Y., Eckly, A., Cazenave, J. P., Gachet, C., & Ralevic, V. (2013). Mode of action of P2Y(12) antagonists as inhibitors of platelet function. British Journal of Pharmacology, 169(4), 747-759. Retrieved from [Link]

-

P2Y12 Inhibition Assay. (2025, April 1). UChicago Medicine Medical Laboratories. Retrieved from [Link]

-

A and B) ADP binds to the P2Y12 receptor, resulting in conformational... (n.d.). ResearchGate. Retrieved from [Link]

-

P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. (n.d.). MDPI. Retrieved from [Link]

-

Hasegawa, M., Sugidachi, A., Ogawa, T., Isobe, T., Jakubowski, J. A., & Asai, F. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thrombosis and Haemostasis, 94(3), 593-598. Retrieved from [Link]

-

Sibbing, D., & Aradi, D. (2019). Antagonizing P2Y12 Receptor Inhibitors: Current and Future Options. Seminars in Thrombosis and Hemostasis, 45(6), 619-626. Retrieved from [Link]

-

Mechanism of action of oral P2Y12-inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Prasugrel metabolite R-138727MP. (n.d.). PubChem. Retrieved from [Link]

-

Siller-Matula, J. M., Jilma, B., Schrör, K., & Huber, K. (2008). Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. Journal of Thrombosis and Haemostasis, 6(10), 1734-1740. Retrieved from [Link]

-

Husted, S., & van Giezen, J. J. (2011). Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist. Expert Opinion on Investigational Drugs, 20(5), 681-690. Retrieved from [Link]

-

Capodanno, D., & Angiolillo, D. J. (2011). Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties. Current Cardiology Reports, 13(6), 480-488. Retrieved from [Link]

Sources

- 1. Prasugrel: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Role of P2Y12 Receptor in Thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2Y12 regulates platelet adhesion/activation, thrombus growth, and thrombus stability in injured arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. of P2Y12 Receptor in Thrombosis | Oncohema Key [oncohemakey.com]

- 11. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Prasugrel - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. sci-hub.box [sci-hub.box]

- 16. Pharmacokinetics and pharmacodynamics of prasugrel, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ovid.com [ovid.com]

- 23. The platelet inhibitory effects and pharmacokinetics of prasugrel after administration of loading and maintenance doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Pharmacokinetics and Pharmacodynamics of Prasugrel and Clopidogrel in Healthy Japanese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. accessdata.fda.gov [accessdata.fda.gov]

- 26. accessdata.fda.gov [accessdata.fda.gov]

- 27. The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. machaondiagnostics.com [machaondiagnostics.com]

- 29. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]

- 30. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 31. ahajournals.org [ahajournals.org]

- 32. mdpi.com [mdpi.com]

- 33. youtube.com [youtube.com]

An In-depth Technical Guide to the Structure and Synthesis of trans-R-138727MP

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction

trans-R-138727MP is a notable derivative of a metabolite of the widely recognized antiplatelet agent, Prasugrel. While its direct biological activity and therapeutic applications are still under investigation, its unique molecular architecture presents a compelling case study in synthetic organic chemistry. This guide provides a comprehensive overview of the structure of this compound and a proposed, scientifically grounded synthetic pathway for its preparation. The methodologies discussed herein are rooted in established chemical principles and are designed to be both robust and adaptable for laboratory-scale synthesis.

Part 1: Molecular Structure and Stereochemistry of this compound

The definitive structure of this compound is given by its IUPAC name: (2E)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylpiperidin-3-ylidene]acetic acid . A thorough understanding of this structure is paramount for devising a logical synthetic strategy.

Key structural features include:

-

A Piperidine Core: The central heterocyclic system is a piperidine ring.

-

An Exocyclic Alkene: A ylideneacetic acid moiety is attached to the 3-position of the piperidine ring, creating an exocyclic double bond. The (E)-configuration of this double bond is a critical stereochemical consideration.

-

A 4-Sulfanyl Linkage: A sulfur atom at the 4-position of the piperidine ring serves as a linker to a 2-(3-methoxyphenyl)-2-oxoethyl group.

-

An N-Substituted Side Chain: The piperidine nitrogen is functionalized with a 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl group.

-

Stereochemistry: The "trans" designation in the name refers to the relative stereochemistry of the substituents at the 3 and 4 positions of the piperidine ring.

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Part 2: Retrosynthetic Analysis and Proposed Synthesis

A plausible synthetic route for this compound can be envisioned through a convergent retrosynthetic analysis. This approach involves dissecting the target molecule into simpler, commercially available, or readily synthesizable precursors.

Retrosynthetic Strategy

The proposed retrosynthesis begins by disconnecting the three main fragments from the central piperidine core.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies three key precursors:

-

A protected 4-sulfanyl-piperidin-3-ylideneacetic acid derivative (Piperidine Core).

-

2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Side Chain 1).

-

2-chloro-1-(3-methoxyphenyl)ethanone (Side Chain 2).

Synthesis of Key Precursors

1. Synthesis of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Side Chain 1)

This electrophilic side chain can be prepared from 2-fluorophenylacetic acid.

-

Step 1: Weinreb Amide Formation. 2-Fluorophenylacetic acid is converted to its corresponding Weinreb amide by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as DCC or EDC. This step is crucial to prevent over-addition in the subsequent Grignard reaction.

-

Step 2: Grignard Reaction. The Weinreb amide is then treated with cyclopropylmagnesium bromide to afford 1-cyclopropyl-2-(2-fluorophenyl)ethanone.[1]

-

Step 3: α-Bromination. The resulting ketone is subjected to α-bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via an enolate using a bromine source to yield the target 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone.[2]

2. Synthesis of 2-chloro-1-(3-methoxyphenyl)ethanone (Side Chain 2)

This precursor can be synthesized from 3-methoxyacetophenone.

-

Step 1: α-Chlorination. 3-Methoxyacetophenone is directly chlorinated at the α-position using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in an appropriate solvent like dichloromethane.[3][4]

3. Synthesis of the Piperidine Core and Final Assembly

The construction of the substituted piperidine core and the final assembly of this compound is the most challenging part of the synthesis, requiring careful control of stereochemistry.

-

Step 1: Synthesis of N-Boc-4-oxopiperidine. Commercially available 4-piperidone monohydrate hydrochloride is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to give N-Boc-4-oxopiperidine.

-

Step 2: Horner-Wadsworth-Emmons Olefination. To introduce the exocyclic double bond with the desired (E)-selectivity, a Horner-Wadsworth-Emmons reaction is employed.[5][6][7] N-Boc-4-oxopiperidine is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH). This reaction typically favors the formation of the thermodynamically more stable (E)-isomer.[8]

-

Step 3: Stereoselective Dihydroxylation. The resulting α,β-unsaturated ester is subjected to a stereoselective dihydroxylation of the endocyclic double bond (if present after a potential isomerization) or an alternative strategy to introduce the 3-hydroxy and 4-thio substituents with trans stereochemistry. A possible route involves epoxidation followed by ring-opening.

-

Step 4: Introduction of the Thiol Group. The hydroxyl group at the 4-position is converted to a thiol. This can be achieved via a Mitsunobu reaction with thioacetic acid, followed by hydrolysis of the thioacetate.

-

Step 5: Alkylation of the Thiol. The free thiol is then alkylated with 2-chloro-1-(3-methoxyphenyl)ethanone (Side Chain 2) in the presence of a mild base like potassium carbonate.

-

Step 6: Deprotection of the Boc Group. The Boc protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Step 7: N-Alkylation. The secondary amine is then alkylated with 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (Side Chain 1) to furnish the penultimate product.

-

Step 8: Saponification. Finally, the ethyl ester of the ylideneacetic acid moiety is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water, followed by acidic workup to yield this compound.

The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for this compound.

Part 3: Experimental Protocols and Data

The following are detailed, hypothetical protocols for the key steps in the synthesis of this compound. These are illustrative and would require optimization in a laboratory setting.

Protocol 1: Horner-Wadsworth-Emmons Olefination of N-Boc-4-oxopiperidine

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-oxopiperidine (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the (E)-ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

Protocol 2: N-Alkylation with Side Chain 1

-

To a solution of the deprotected piperidine intermediate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

-

Add a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.1 eq) in acetonitrile dropwise.

-

Stir the reaction mixture at room temperature for 24 hours, or until TLC indicates consumption of the starting material.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the N-alkylated product.

Illustrative Data Summary

The following table summarizes expected data for key intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Purity (by HPLC, %) |

| Side Chain 1 | C₁₁H₁₀BrFO | 257.10 | 70-80 | >95 |

| Side Chain 2 | C₉H₉ClO₂ | 184.62 | 85-95 | >98 |

| Final Product | C₂₇H₂₈FNO₅S | 497.58 | 30-40 (over last steps) | >98 |

Conclusion

The synthesis of this compound is a challenging yet feasible endeavor that highlights several key transformations in modern organic chemistry. The proposed route emphasizes a convergent strategy, maximizing efficiency by preparing key fragments separately before their final assembly. Critical steps include the stereoselective formation of the trans-substituted piperidine core and the (E)-selective Horner-Wadsworth-Emmons olefination. This guide provides a robust framework for researchers to approach the synthesis of this complex molecule and its analogs, paving the way for further investigation into their chemical and biological properties.

References

- Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone.

- Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone.

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Horner-Wadsworth-Emmons Reaction. YouTube. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC - NIH. [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]

-

Recent advances in the stereoselective synthesis of trans-3,4-disubstituted-piperidines: applications to (-)-paroxetine. ResearchGate. [Link]

-

Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. University of Wisconsin-Madison. [Link]

Sources

- 1. CN104418718A - Preparation method of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone - Google Patents [patents.google.com]

- 2. CN102643180B - Preparation method of 2-halogenated-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents [patents.google.com]

- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Wittig Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the In Vitro Characterization of trans-R-138727

Introduction: Unveiling the Potency of a Key Antiplatelet Metabolite

In the landscape of antiplatelet therapeutics, the thienopyridine prodrug prasugrel stands as a cornerstone in the management of acute coronary syndromes. However, the true pharmacological activity of prasugrel lies within its active metabolite, R-138727. This guide provides a comprehensive technical overview of the in vitro characterization of trans-R-138727, one of the stereoisomers of R-138727. As drug development professionals, understanding the nuanced in vitro behavior of this molecule is paramount to appreciating its clinical efficacy and safety profile.

This document will delve into the core methodologies for characterizing trans-R-138727, moving beyond mere procedural descriptions to elucidate the scientific rationale behind each experimental choice. We will explore its primary mechanism of action, its interaction with the P2Y12 receptor, and the functional consequences of this interaction on platelet activity.

The Molecular Target: The P2Y12 Receptor and Its Signaling Cascade

trans-R-138727 exerts its antiplatelet effect by irreversibly antagonizing the P2Y12 receptor, a G protein-coupled receptor (GPCR) crucial for adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2] ADP binding to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.

The P2Y12 receptor is coupled to the inhibitory G protein, Gi. Upon activation by ADP, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP alleviates the inhibition of proteins such as the vasodilator-stimulated phosphoprotein (VASP), promoting platelet activation. Concurrently, the Gβγ subunits activate phosphoinositide 3-kinase (PI3K), further contributing to the signaling cascade that results in the conformational activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.

Quantitative Assessment of Target Engagement: Radioligand Binding Assays

To quantify the affinity of trans-R-138727 for the P2Y12 receptor, radioligand binding assays are the gold standard. These assays directly measure the interaction of a compound with its target receptor, providing critical parameters such as the inhibition constant (Ki).

Experimental Rationale

The principle of a competitive radioligand binding assay is to measure the ability of an unlabeled compound (trans-R-138727) to displace a radiolabeled ligand with known affinity for the P2Y12 receptor (e.g., [³H]-2-MeS-ADP). By performing this experiment over a range of trans-R-138727 concentrations, an IC50 value (the concentration of unlabeled ligand that displaces 50% of the radiolabeled ligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Experimental Workflow: Radioligand Binding Assay

Detailed Protocol: P2Y12 Receptor Radioligand Binding Assay

-

Receptor Preparation:

-

Utilize cell membranes from a stable cell line overexpressing the human P2Y12 receptor (e.g., Chinese Hamster Ovary cells).

-

Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the radioligand (e.g., [³H]-2-MeS-ADP at a concentration near its Kd), and a range of concentrations of trans-R-138727.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known P2Y12 antagonist).

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of trans-R-138727.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Consequence: Platelet Aggregation Assays

While binding affinity is a critical parameter, it does not fully describe the functional consequences of receptor interaction. Light Transmission Aggregometry (LTA) is a classic and widely used method to assess the ability of a compound to inhibit platelet aggregation in response to an agonist like ADP.

Experimental Rationale

LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and light transmission is low. Upon addition of an agonist like ADP, platelets aggregate, forming larger clumps that allow more light to pass through, thus increasing light transmission. An inhibitor of platelet aggregation, such as trans-R-138727, will prevent or reduce this increase in light transmission in a dose-dependent manner.

Experimental Workflow: Light Transmission Aggregometry

Detailed Protocol: ADP-Induced Platelet Aggregation via LTA

-

Sample Preparation:

-

Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

-

Aggregometer Setup:

-

Pre-warm the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% light transmission with a cuvette containing PRP and 100% light transmission with a cuvette containing PPP.

-

-

Assay Procedure:

-

Pipette a defined volume of PRP into aggregometer cuvettes containing a stir bar.

-

Add varying concentrations of trans-R-138727 or vehicle control to the PRP and incubate for a specified time at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-20 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum platelet aggregation for each concentration of trans-R-138727.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition as a function of the log concentration of trans-R-138727 and fit the data to a dose-response curve to determine the IC50 value.

-

Downstream Signaling: VASP Phosphorylation Assay

To confirm that the observed functional inhibition of platelet aggregation is indeed mediated by the P2Y12 receptor signaling pathway, the phosphorylation status of VASP can be assessed by flow cytometry.

Experimental Rationale

As previously mentioned, activation of the P2Y12 receptor leads to a decrease in cAMP and subsequent dephosphorylation of VASP. Therefore, inhibition of the P2Y12 receptor by trans-R-138727 will block this dephosphorylation, resulting in a higher level of phosphorylated VASP (VASP-P). This can be quantified using a phospho-specific antibody and flow cytometry. Prostaglandin E1 (PGE1) is often used in this assay to stimulate cAMP production and maximize VASP phosphorylation, providing a robust baseline against which the effect of ADP can be measured.

Experimental Workflow: VASP Phosphorylation Assay

Detailed Protocol: VASP Phosphorylation by Flow Cytometry

-

Sample Treatment:

-

In separate tubes, incubate whole blood with:

-

PGE1 alone (to establish maximal VASP phosphorylation).

-

PGE1 and ADP (to induce P2Y12-mediated VASP dephosphorylation).

-

PGE1, ADP, and varying concentrations of trans-R-138727.

-

-

Incubate at room temperature for a specified time.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve the phosphorylation state.

-

Permeabilize the platelets to allow intracellular antibody staining.

-

-

Antibody Staining:

-

Incubate the fixed and permeabilized cells with a fluorescently labeled monoclonal antibody specific for phosphorylated VASP (Ser239).

-

Include an isotype control to account for non-specific antibody binding.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

Measure the mean fluorescence intensity (MFI) of the VASP-P staining in the platelet population for each condition.

-

-

Data Analysis:

-

Calculate the Platelet Reactivity Index (PRI) using the formula: PRI (%) = [(MFI PGE1) - (MFI PGE1 + ADP)] / (MFI PGE1) x 100

-

A lower PRI indicates a greater degree of P2Y12 inhibition by trans-R-138727.

-

Data Summary and Interpretation

The following table summarizes the expected quantitative data from the in vitro characterization of R-138727, the active metabolite mixture containing the trans-R-138727 isomer.

| Assay Type | Parameter | Value | Reference |

| P2Y12 Radioligand Binding ([³H]-2-MeS-ADP displacement) | IC50 | Not explicitly stated for trans-R-138727, but R-138727 is a potent inhibitor. | [3] |

| Functional Assay (cAMP production in CHO cells) | IC50 | < 1 µM | [4] |

| ADP-Induced Platelet Aggregation (LTA) | IC50 | ~3.82 µM | [5] |

It is important to note that R-138727 is a mixture of four stereoisomers. Studies have shown that the (R, S)-isomer is the most potent inhibitor of ADP-induced platelet aggregation, followed by the (R, R)-isomer.[3] The stereochemistry, particularly the (R)-configuration at the thiol group, is critical for its potent antiplatelet activity.[3]

Selectivity Profile: A Note on Cross-Reactivity

Conclusion: A Multi-faceted Approach to In Vitro Characterization

The in vitro characterization of trans-R-138727 requires a multi-faceted approach that combines direct binding assays with functional assessments of platelet activity and downstream signaling events. By employing radioligand binding assays, light transmission aggregometry, and VASP phosphorylation analysis, researchers can gain a comprehensive understanding of the potency, mechanism of action, and selectivity of this critical antiplatelet agent. This detailed characterization is fundamental to its successful development and clinical application, providing the foundational data that underpins our understanding of its therapeutic benefits and potential liabilities.

References

-

Capodanno, D., & Angiolillo, D. J. (2010). Prasugrel for the treatment of patients with acute coronary syndromes. Expert review of cardiovascular therapy, 8(11), 1517–1528. [Link]

-

Practical-Haemostasis.com. (2022). Platelet Function Testing: Light Transmission Aggregometry. [Link]

-

Tsoupras, A., Lordan, R., & Zabetakis, I. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1377–1384. [Link]

-

Zhou, L., & Schmaier, A. H. (2005). Platelet aggregation testing in platelet-rich plasma: description of procedures with the aim to develop standards in the field. American journal of clinical pathology, 123(2), 172–183. [Link]

-

von Kügelgen, I. (2019). Pharmacological characterization of P2Y receptor subtypes – an update. Naunyn-Schmiedeberg's archives of pharmacology, 392(11), 1307–1316. [Link]

-

Pharmacology Lectures. (2024, October 31). Pharmacology of Prasugrel (Effient); Overview, Pharmacokinetics, Uses, Mechanism of action, Effects [Video]. YouTube. [Link]

-

Hasegawa, M., Sugidachi, A., Ogawa, T., Isobe, T., Jakubowski, J. A., & Asai, F. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thrombosis and haemostasis, 94(3), 593–598. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 16, 2026, from [Link]

-

Frelinger, A. L., 3rd, Jakubowski, J. A., Li, Y., Barnard, M. R., Linden, M. D., Tarnow, I., Fox, M. L., Sugidachi, A., Winters, K. J., Furman, M. I., & Michelson, A. D. (2008). The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities. Journal of thrombosis and haemostasis : JTH, 6(2), 359–365. [Link]

-

Jakubowski, J. A., Payne, C. D., Li, Y. G., Farid, N. A., Small, D. S., Brandt, J. T., & Weerakkody, G. J. (2007). The active metabolite of prasugrel inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: influence of other blood cells, calcium, and aspirin. Thrombosis and haemostasis, 98(1), 192–200. [Link]

-

UChicago Medicine Medical Laboratories. (2025, April 1). P2Y12 Inhibition Assay. [Link]

-

ANYSIS. (n.d.). INSTRUCTIONS FOR USE. Retrieved January 16, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). R-138727. Retrieved January 16, 2026, from [Link]

-

Biocytex. (n.d.). VASP/P2Y12. Retrieved January 16, 2026, from [Link]

-

Armstrong, D., Summers, C., Ewart, L., Nylander, S., Sidaway, J. E., & van Giezen, J. J. (2016). Inverse agonism at the P2Y12 receptor and ENT1 transporter blockade contribute to platelet inhibition by ticagrelor. Blood, 128(23), 2717–2727. [Link]

-

von Kügelgen, I., & Wetter, A. (2000). Molecular pharmacology of P2Y-receptors. Naunyn-Schmiedeberg's archives of pharmacology, 362(4-5), 310–323. [Link]

-

U.S. Food and Drug Administration. (n.d.). REVIEW MEMORANDUM. Retrieved January 16, 2026, from [Link]

-

Bio-protocol. (2016). Flow cytometry analysis of VASP-P. [Link]

-

Assessment of a flow cytometry technique for studying signaling pathways in platelets: Monitoring of VASP phosphorylation in clinical samples. (2018). PLoS ONE, 13(2), e0192542. [Link]

-

ResearchGate. (2020). (PDF) Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5´‐diphosphate. [Link]

-

Zhang, K., Zhang, J., Zebroski, H. A., Ndzie, E., Su, G., He, K., ... & He, Y. (2014). Agonist-bound structure of the human P2Y12 receptor. Nature, 509(7498), 119–122. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. R-138727 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inverse agonism at the P2Y12 receptor and ENT1 transporter blockade contribute to platelet inhibition by ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prasugrel Metabolites Inhibit Neutrophil Functions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Quest for Potent and Reliable Platelet Inhibition

An In-Depth Technical Guide to the Discovery and Development of Prasugrel and its Active Metabolite, R-138727

In the landscape of cardiovascular therapeutics, the prevention of thrombotic events remains a cornerstone of managing acute coronary syndromes (ACS) and patients undergoing percutaneous coronary intervention (PCI). A pivotal target in this endeavor is the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2] This guide delves into the discovery and development of Prasugrel, a third-generation thienopyridine, and its pharmacologically active metabolite, R-138727. While the specific nomenclature "trans-R-138727MP" is not standard in the scientific literature, it alludes to the critical role of stereochemistry in the activity of R-138727, which exists as a mixture of stereoisomers.[3] This document will elucidate the scientific journey from the conception of a novel antiplatelet agent to the molecular intricacies of its mechanism of action, with a focus on the chemical and biological properties that confer its potent and consistent clinical effects.

From Prodrug to Potent Inhibitor: The Metabolic Activation of Prasugrel

Prasugrel was developed to overcome some of the limitations of its predecessor, clopidogrel, such as variable metabolic activation and delayed onset of action.[4] Like other thienopyridines, Prasugrel is a prodrug, meaning it requires in vivo metabolic conversion to exert its therapeutic effect.[5] This bioactivation is an efficient two-step process:

-

Rapid Hydrolysis: Following oral administration, Prasugrel is rapidly and almost completely hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine, to an inactive intermediate thiolactone, R-95913.[5]

-

CYP-Mediated Oxidation: The thiolactone intermediate is then oxidized in a single step by hepatic cytochrome P450 enzymes, predominantly CYP3A4 and CYP2B6, to form the active metabolite, R-138727.[1][5] This metabolic pathway is more efficient and less dependent on the highly polymorphic CYP2C19 enzyme compared to clopidogrel, leading to more uniform and potent platelet inhibition among patients.[4]

Caption: Metabolic activation pathway of Prasugrel to its active form, R-138727.

The Molecular Target: Irreversible Inhibition of the P2Y12 Receptor

The active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor, a G protein-coupled receptor on the surface of platelets.[6] The mechanism of action unfolds as follows:

-

ADP-Mediated Activation: Under normal physiological conditions, adenosine diphosphate (ADP) binds to the P2Y12 receptor, initiating a signaling cascade that leads to platelet activation, degranulation, and aggregation, ultimately contributing to thrombus formation.[7]

-

Irreversible Binding: The reactive thiol group of R-138727 forms a covalent disulfide bond with one or more cysteine residues on the P2Y12 receptor, specifically suggested to be Cys97 and Cys175.[1][8] This binding is irreversible, meaning the receptor is permanently inactivated for the life of the platelet (approximately 7-10 days).

-

Inhibition of Downstream Signaling: By blocking the P2Y12 receptor, R-138727 prevents ADP-induced downstream signaling, which includes the inhibition of adenylyl cyclase and the activation of glycoprotein IIb/IIIa receptors. This effectively blocks platelet aggregation and the amplification of the thrombotic response.[2]

Caption: R-138727 irreversibly inhibits the P2Y12 receptor, blocking platelet aggregation.

The Critical Role of Stereochemistry

The molecular structure of R-138727 contains two chiral centers, which gives rise to four distinct stereoisomers: (R,S), (R,R), (S,S), and (S,R).[3] The antiplatelet activity of R-138727 is highly stereoselective, meaning the spatial arrangement of the atoms dramatically influences the molecule's ability to inhibit the P2Y12 receptor.[9]

Research has demonstrated a clear rank order of potency among the isomers.[3] The (R,S)-isomer is the most potent inhibitor of ADP-induced platelet aggregation, followed by the (R,R)-isomer.[3] This highlights that the (R)-configuration at the chiral center bearing the reactive thiol group is crucial for the high-affinity binding and irreversible inhibition of the P2Y12 receptor.[3] While the term "trans" is not formally used to describe these configurations in the cited literature, it is the specific three-dimensional structure of these isomers that dictates their biological activity.

| Stereoisomer | Relative Potency in Inhibiting ADP-Induced Platelet Aggregation |

| (R,S)-isomer | Most Potent |

| (R,R)-isomer | Potent |

| (S,S)-isomer | Less Potent |

| (S,R)-isomer | Less Potent |

| Data synthesized from Hasegawa et al. (2005).[3] |

Experimental Protocol: In Vitro Platelet Aggregation Assay

To evaluate the inhibitory effect of compounds like R-138727, a standard method is light transmittance aggregometry (LTA). This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

Step-by-Step Methodology

-

Blood Collection and PRP Preparation:

-

Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Incubation with Inhibitor:

-

Pre-incubate aliquots of PRP with varying concentrations of R-138727 (or a vehicle control) for a specified period (e.g., 5-30 minutes) at 37°C. The time-dependent nature of irreversible inhibitors means that the incubation time is a critical parameter.[3]

-

-

Platelet Aggregation Measurement:

-

Place the PRP samples into an aggregometer cuvette with a stir bar, maintained at 37°C.

-

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

-

Initiate the aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).

-

Record the change in light transmittance for a defined period (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.

-

-

Data Analysis:

-

Determine the maximal aggregation percentage for each concentration of the inhibitor.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) to quantify the potency of the compound.

-

Caption: Experimental workflow for Light Transmittance Aggregometry (LTA).

Conclusion

The development of Prasugrel and its active metabolite, R-138727, represents a significant advancement in antiplatelet therapy. Its efficient and consistent metabolic activation pathway, coupled with the potent and irreversible inhibition of the P2Y12 receptor, provides a robust therapeutic effect. The high degree of stereoselectivity observed in the activity of R-138727 underscores the importance of molecular configuration in drug design and function. This detailed understanding of its pharmacology, from metabolic conversion to its interaction with its molecular target, provides a solid foundation for its clinical use in the management of atherothrombotic diseases.

References

-

ResearchGate. (n.d.). The metabolic pathway of prasugrel leading to its active metabolite. Retrieved from [Link]

-

Dansette, P. M., et al. (2012). Metabolic Activation of Prasugrel: Nature of the Two Competitive Pathways Resulting in the Opening of Its Thiophene Ring. Chemical Research in Toxicology, 25(5), 1058–1065. Retrieved from [Link]

-

Dansette, P. M., et al. (2012). Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring. PubMed. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Prasugrel Pharmacology Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Prasugrel Therapy and CYP Genotype. Retrieved from [Link]

-

Müller, I., et al. (2010). Relevance of Metabolic Activation Pathways: The Example of Clopidogrel and Prasugrel. Drug Metabolism and Drug Interactions, 25(1-4). Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Prasugrel Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

-

Hechler, B., et al. (2009). Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor. PubMed. Retrieved from [Link]

-

Rehmel, J. F., et al. (2016). The active metabolite of prasugrel, R-138727, improves cerebral blood flow and reduces cerebral infarction and neurologic deficits in a non-human primate model of acute ischaemic stroke. PubMed. Retrieved from [Link]

-

Parker, W. A., et al. (2013). The active metabolite of prasugrel effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses. PubMed. Retrieved from [Link]

-

Hasegawa, M., et al. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. PubMed. Retrieved from [Link]

-

Machaon Diagnostics. (n.d.). Platelet Aggregation - Plavix Sensitivity. Retrieved from [Link]

-

YouTube. (2025). Antiplatelet drugs mechanisms of action; Inhibit P2Y12 receptor, thromboxane A2 production. Retrieved from [Link]

-

Synnovis. (2015). Platelet function analysis (aggregometry). Retrieved from [Link]

-

Fontana, P., et al. (2003). Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects. Circulation, 108(9), 1103–1110. Retrieved from [Link]

Sources

- 1. Prasugrel Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sci-hub.box [sci-hub.box]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Interaction of the active metabolite of prasugrel, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

stereochemistry of trans-R-138727MP and its biological activity

An In-depth Technical Guide on the Stereochemistry of Prasugrel's Active Metabolite and its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a potent third-generation thienopyridine antiplatelet agent that is clinically used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome undergoing percutaneous coronary intervention.[1] As a prodrug, prasugrel requires metabolic activation to exert its therapeutic effect. This activation process is a multi-step enzymatic conversion that results in the formation of its active metabolite, R-138727.[1][2] The stereochemical properties of R-138727 are of paramount importance, as they dictate the molecule's interaction with its pharmacological target, the P2Y12 receptor, and consequently, its antiplatelet efficacy. This technical guide provides a comprehensive exploration of the stereochemistry of prasugrel's active metabolite, its biological activity, the underlying mechanism of action, and the experimental methodologies used for its characterization.

The Stereochemical Landscape of R-138727

The metabolic activation of prasugrel culminates in the formation of R-138727, a molecule possessing two chiral centers. This gives rise to four distinct stereoisomers: (R,S), (R,R), (S,S), and (S,R).[3] The first letter in this nomenclature refers to the absolute configuration at the chiral carbon bearing the reactive thiol group, while the second letter denotes the configuration at the benzylic carbon.[3]

The in vivo metabolism of prasugrel is highly stereoselective. Studies in humans have demonstrated that the (R,S) and (R,R) isomers are the most predominantly formed, accounting for approximately 84% of the total active metabolite pool.[4][5] The remaining 16% consists of the less potent (S,S) and (S,R) isomers.[4][5] This stereoselectivity in metabolism has profound implications for the overall pharmacological effect of prasugrel.

It is also critical to distinguish between the chirality of the molecule and the geometric isomerism of the exocyclic double bond in the active metabolite. The biologically active form of R-138727 is the cis (or Z) isomer. While trans (or E) isomers can be formed under certain in vitro metabolic conditions, particularly in the presence of high concentrations of thiols like glutathione, they are not the primary pharmacologically active species in vivo.[6]

Biological Activity and Mechanism of Action

The therapeutic effect of prasugrel is mediated by the irreversible antagonism of the P2Y12 receptor on the surface of platelets by its active metabolite, R-138727.[2][3] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine diphosphate (ADP), initiates a signaling cascade that leads to platelet aggregation and thrombus formation.[7][8]

The stereochemistry of R-138727 is the determining factor in its biological activity. The (R)-configuration at the thiol-bearing carbon is essential for high-affinity binding and irreversible inhibition of the P2Y12 receptor.[3] Consequently, the (R,S)-isomer is the most potent of the four stereoisomers, followed by the (R,R)-isomer.[3] The (S,S) and (S,R)-isomers exhibit significantly lower antiplatelet activity.[3]

P2Y12 Receptor Signaling Pathway

The irreversible binding of the active thiol group of R-138727 to the P2Y12 receptor disrupts the downstream signaling pathway initiated by ADP. This pathway is primarily coupled to the Gi family of G proteins.[8][9]

Caption: P2Y12 Receptor Signaling Pathway and Inhibition by R-138727.

Quantitative Analysis of Stereoisomer Activity

The differential activity of the R-138727 stereoisomers can be quantified through in vitro assays. The following table summarizes the relative potency of the isomers in inhibiting ADP-induced platelet aggregation.

| Stereoisomer | Relative Potency | Key Stereochemical Feature |

| (R,S)-isomer | Most Potent | (R)-configuration at the thiol-bearing carbon |

| (R,R)-isomer | Potent | (R)-configuration at the thiol-bearing carbon |

| (S,S)-isomer | Least Potent | (S)-configuration at the thiol-bearing carbon |

| (S,R)-isomer | Less Potent | (S)-configuration at the thiol-bearing carbon |

Experimental Protocols

Chiral Separation of R-138727 Stereoisomers by LC-MS/MS

This protocol is based on methodologies developed for the stereoselective analysis of prasugrel's active metabolite in biological matrices.[4][10]

Objective: To separate and quantify the four stereoisomers of R-138727.

Methodology:

-

Sample Preparation:

-

Chromatographic Separation:

-

Utilize a chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., amylose or cellulose derivatives).[12]

-

Employ a mobile phase consisting of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., ethanol, isopropanol) and an acidic or basic additive (e.g., trifluoroacetic acid, triethylamine) to optimize enantiomeric resolution.[12]

-

Maintain a constant column temperature and flow rate to ensure reproducibility.[12]

-

-

Detection and Quantification:

-

Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection of the derivatized stereoisomers.

-

Establish specific precursor-to-product ion transitions for each stereoisomer.

-

Quantify each isomer based on the peak area relative to a stable isotope-labeled internal standard.

-

Caption: Workflow for Chiral Separation of R-138727 Stereoisomers.

ADP-Induced Platelet Aggregation Assay

This assay measures the functional consequence of P2Y12 receptor inhibition.[13][14][15]

Objective: To determine the inhibitory effect of R-138727 stereoisomers on platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[15][16]

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

-

Light Transmission Aggregometry (LTA):

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate PRP with a vehicle control or a specific concentration of the R-138727 stereoisomer for a defined period at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP.

-

Monitor the change in light transmission for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation for each condition.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the maximal aggregation by 50%) for each stereoisomer.

-

Conclusion

The stereochemistry of prasugrel's active metabolite, R-138727, is a critical determinant of its potent antiplatelet activity. The stereoselective metabolism of prasugrel favors the formation of the highly active (R,S) and (R,R) isomers, which effectively and irreversibly inhibit the P2Y12 receptor. A thorough understanding of these stereochemical and pharmacological principles is essential for researchers and drug development professionals working in the field of antithrombotic therapy. The experimental protocols outlined in this guide provide a framework for the detailed characterization of the stereoisomers of R-138727 and their biological effects.

References

-

Wickremsinhe, E. R., Tian, Y., Ruterbories, K. J., Verburg, E. M., Weerakkody, G. J., Kurihara, A., & Farid, N. A. (2007). Stereoselective metabolism of prasugrel in humans using a novel chiral liquid chromatography-tandem mass spectrometry method. Drug Metabolism and Disposition, 35(6), 917–921. [Link]

-

Dansette, P. M., Libraire, J., Bertho, G., & Mansuy, D. (2015). Bioactivation of clopidogrel and prasugrel: factors determining the stereochemistry of the thiol metabolite double bond. Chemical Research in Toxicology, 28(7), 1419–1427. [Link]

-

Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation. The Journal of Clinical Investigation, 113(3), 340–345. [Link]

-

Cattaneo, M. (2015). P2Y12 receptor signaling pathways in platelets. ResearchGate. [Link]

-

A-González, N., & Castrillo, A. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6757. [Link]

-

Jones, C. E., & Hardy, A. R. (2013). Molecular mechanisms of platelet P2Y12 receptor regulation. Biochemical Society Transactions, 41(1), 224–230. [Link]

-

Jansen, P. J., Re-Ives, M. L., & Wirth, D. D. (2012). The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance. Journal of Pharmaceutical Sciences, 101(9), 3127–3141. [Link]

-

Hasegawa, M., Sugidachi, A., Ogawa, T., Isobe, T., Jakubowski, J. A., & Asai, F. (2005). Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor. Thrombosis and Haemostasis, 94(3), 593–598. [Link]

-

Jin, J., & Kunapuli, S. P. (1998). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. MDPI. [Link]

-

O'Connor, H., & O'Kennedy, R. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1516–1521. [Link]

-

Panteleev, M. A., Sveshnikova, A. N., & Ataullakhanov, F. I. (2015). Protocol for platelet functional activity assessment with ADP stimulation. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2008). Protocol for Platelet Aggregation. NCBI. [Link]

-

Wickremsinhe, E., Tian, Y., Ruterbories, K., Verburg, E., Weerakkody, G., Kurihara, A., & Farid, N. (2007). Stereoselective Metabolism of Prasugrel in Humans Using a Novel Chiral Liquid Chromatography-Tandem Mass Spectrometry Method. Semantic Scholar. [Link]

-

Dansette, P. M., Libraire, J., Bertho, G., & Mansuy, D. (2015). Bioactivation of Clopidogrel and Prasugrel: Factors Determining the Stereochemistry of the Thiol Metabolite Double Bond. ResearchGate. [Link]

-

Diagnostica Stago. (2023). ADP. Diagnostica Stago. [Link]

-

Dansette, P. M., Rosi, J., Debernardi, J., Bertho, G., & Mansuy, D. (2012). Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring. Chemical Research in Toxicology, 25(5), 1058–1065. [Link]

-

Peter, S., & Urlacher, V. B. (2020). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. MDPI. [Link]

-

Patsnap. (2024). What is the mechanism of Prasugrel Hydrochloride?. Patsnap Synapse. [Link]

-

Nagireddy, R., Kumar, Y. R., & Surendranath, K. V. (2017). Chiral recognition of polysaccharide based CSP for separation of enantiomers and regio isomers of Prasugrel and its related substances. Journal of Applied Pharmaceutical Science, 7(7), 218–224. [Link]

-

Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10343–10346. [Link]

-

Price, M. J. (2011). Functional testing methods for the antiplatelet effect of P2Y12 receptor antagonists. Biomarkers in Medicine, 5(1), 47–56. [Link]

-

Acanthus Research. (n.d.). Prasugrel Active Metabolite R138727-D4. Acanthus Research. [Link]

-

S, A., & K, V. P. (2014). Analysis of prasugrel by chromatography - Review. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 1–4. [Link]

-

Health New Zealand. (n.d.). P2Y12 Inhibitor Assay (Clopidogrel). Te Whatu Ora Waikato Laboratory Website. [Link]

-

UChicago Medicine Medical Laboratories. (2025). P2Y12 Inhibition Assay. UChicago Medicine. [Link]

Sources

- 1. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (prasugrel, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective metabolism of prasugrel in humans using a novel chiral liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bioactivation of clopidogrel and prasugrel: factors determining the stereochemistry of the thiol metabolite double bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]

- 8. researchgate.net [researchgate.net]

- 9. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Stereoselective Metabolism of Prasugrel in Humans Using a Novel Chiral Liquid Chromatography-Tandem Mass Spectrometry Method | Semantic Scholar [semanticscholar.org]

- 11. au.edu.sy [au.edu.sy]

- 12. japsonline.com [japsonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 16. P2Y12 Platelet Function Test | MLabs [mlabs.umich.edu]

understanding the pharmacology of Prasugrel's active metabolites

An In-depth Technical Guide to the Pharmacology of Prasugrel's Active Metabolites

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the pharmacology of prasugrel's active metabolites, designed for researchers, scientists, and drug development professionals. We will delve into the intricate mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies crucial for their characterization.

Introduction: The Clinical Imperative for Potent P2Y12 Inhibition